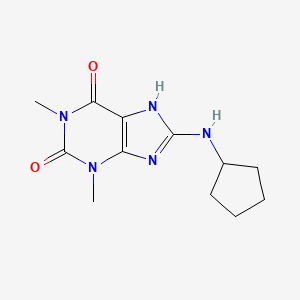
8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CPDP, is a novel purine derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. CPDP has been shown to have various biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Aplicaciones Científicas De Investigación
1. Psychotropic Potential
- Antidepressant and Anxiolytic Properties : A study by Chłoń-Rzepa et al. (2013) investigated 8-aminoalkyl derivatives of purine-2,6-dione, highlighting their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These compounds showed promising antidepressant-like and anxiolytic-like activities in mouse models.
2. Antiviral and Antitumor Agents
- Inhibitory Effects on Tumor Cells : Research by Deady et al. (2003) described the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing their potent cytotoxic effects against various cancer cell lines, including leukemia and lung carcinoma.
- Potential in Neurodegenerative Diseases : A study by Brunschweiger et al. (2014) developed water-soluble tricyclic xanthine derivatives as multitarget drugs. These compounds were identified as potent dual-target-directed antagonists for adenosine receptor subtypes and monoamine oxidases, showing promise for treating neurodegenerative diseases.
3. Structural Analysis and Synthesis
- NMR Characterization : Lorente-Macías et al. (2018) Lorente-Macías et al. (2018) conducted a detailed study on the structural characterization of purine derivatives, which are crucial in synthesizing pharmacologically active compounds. Their research provided insights into the molecular structure and helped in future structure-activity studies.
4. Analgesic and Anti-inflammatory Properties
- Analgesic and Anti-inflammatory Effects : Zygmunt et al. (2015) Zygmunt et al. (2015) explored 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, identifying them as new analgesic and anti-inflammatory agents. They showed significant activity in in vivo models, offering a new class of analgesic and anti-inflammatory drugs.
Propiedades
IUPAC Name |
8-(cyclopentylamino)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFHEWDNQVWATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenoxy-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5576014.png)
![N-{2-[2-(2-pyridinyl)ethyl]phenyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5576021.png)
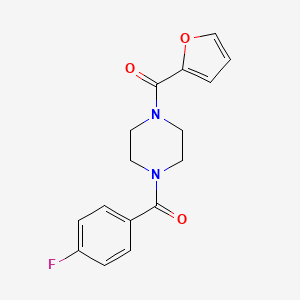
![{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5576037.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)
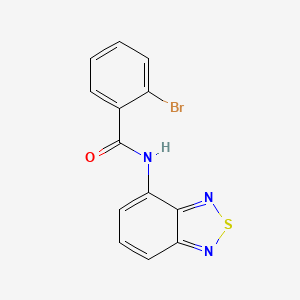
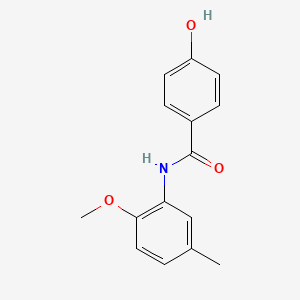

![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide](/img/structure/B5576077.png)
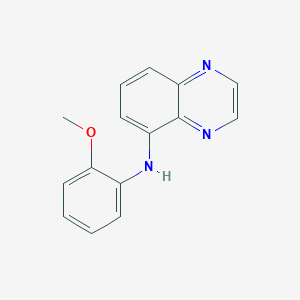

![(3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5576095.png)
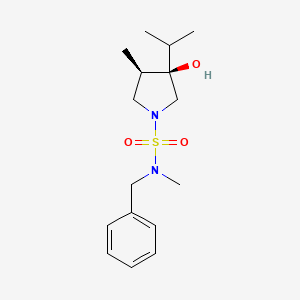
![4,5-dichloro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thiophene-2-sulfonamide](/img/structure/B5576110.png)
